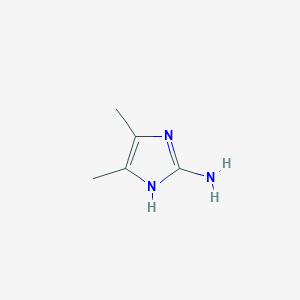

4,5-Dimethyl-1H-imidazol-2-amine

描述

4,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a five-membered ring with two nitrogen atoms at positions 1 and 3, and methyl groups at positions 4 and 5. This structural motif is crucial for its chemical reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

From 1-acetylguanidine and 3-bromo-2-butanone: This method involves the cyclization of 1-acetylguanidine with 3-bromo-2-butanone under basic conditions to yield this compound.

From N-(4,5-dimethylimidazol-2-yl)acetamide: This route involves the cyclization of N-(4,5-dimethylimidazol-2-yl)acetamide under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding imidazole N-oxides.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield reduced imidazole derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives.

科学研究应用

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to act as an inhibitor for specific enzymes and receptors. Notably:

- Enzyme Inhibition : Research indicates that derivatives of 4,5-dimethyl-1H-imidazol-2-amine exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies reported submicromolar IC50 values against CDK complexes.

- Anticancer Activity : Studies have demonstrated that derivatives possess cytotoxic effects against various cancer cell lines, including ovarian cancer and neuroblastoma. These compounds showed selective toxicity towards tumor cells while sparing non-malignant cells .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. For instance, one study found that it displayed an antibacterial percentage value of 80% against Escherichia coli, comparable to conventional antibiotics. Additionally, it has been tested against other bacterial strains such as Staphylococcus aureus and Bacillus subtilis, demonstrating promising results.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal ions, enhancing the properties of metal complexes used in various applications including catalysis and material science .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with other imidazole derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(1H-imidazol-2-yl)acetamide | Lacks methyl substitutions | Reduced reactivity and biological potency |

| 4,5-Dimethylimidazole | No acetamide group | Different chemical properties; less bioactive |

| Imidazole Derivatives | Varied substitutions affect activity | Diverse activities based on structural modifications |

Anticancer Activity Case Study

A detailed investigation into novel imidazole derivatives derived from this compound revealed potent anticancer effects on ovarian cancer cell lines. The study highlighted that certain derivatives exhibited significant efficacy at low micromolar concentrations. This suggests that structural modifications can enhance biological activity.

Antimicrobial Efficacy Case Study

In another study focusing on antimicrobial efficacy, a series of imidazole derivatives were synthesized and tested against common bacterial strains. The results indicated that this compound exhibited significant antimicrobial activity comparable to standard treatments. This reinforces its potential application in developing new antimicrobial agents.

作用机制

The mechanism of action of 4,5-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

4,5-Dimethylimidazole: Lacks the amino group at position 2, resulting in different reactivity and biological activity.

2-Aminoimidazole: Lacks the methyl groups at positions 4 and 5, leading to variations in chemical properties and applications.

1H-Imidazole-2-amine:

Uniqueness: 4,5-Dimethyl-1H-imidazol-2-amine is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

生物活性

4,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This compound features a five-membered ring structure with two nitrogen atoms and methyl groups at positions 4 and 5, which contribute to its unique chemical reactivity and biological properties. Research has highlighted its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. One notable method includes the use of nickel catalysts for the cyclization of amido-nitriles. The general steps are as follows:

- Preparation of Precursors : Start with suitable amido-nitriles.

- Cyclization Reaction : Employ nickel catalysts to facilitate the formation of the imidazole ring.

- Purification : Isolate the product through crystallization or chromatography.

Alternative synthetic routes may involve variations in reaction conditions or different starting materials, although detailed industrial methods are less documented.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In several studies, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported the compound's effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using standard disk diffusion methods .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 28 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

The compound's mechanism of action is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Studies indicate that imidazole derivatives can modulate various cellular pathways involved in cancer progression. This compound has been investigated for its ability to inhibit specific kinases involved in tumor growth, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially act on receptor sites affecting cellular signaling.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function.

These interactions often involve complex molecular mechanisms that require further investigation to clarify their exact nature.

Case Studies

A notable study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound, against clinical strains resistant to conventional antibiotics. The results indicated that this compound exhibited superior activity compared to other derivatives, suggesting its potential as a lead compound in antibiotic development .

属性

IUPAC Name |

4,5-dimethyl-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-4(2)8-5(6)7-3/h1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWWVCSNLLWQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500033 | |

| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13805-21-5 | |

| Record name | 4,5-Dimethyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。